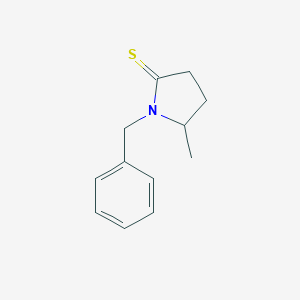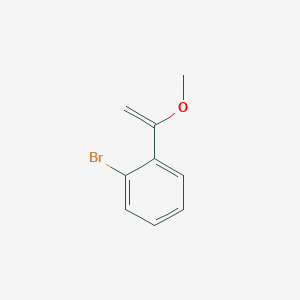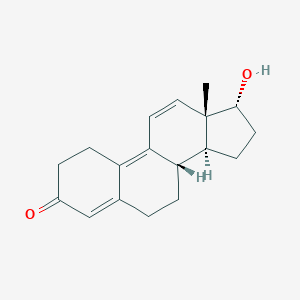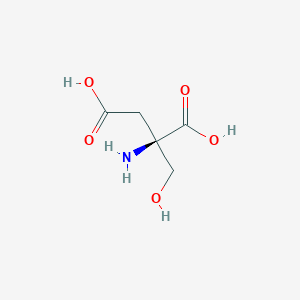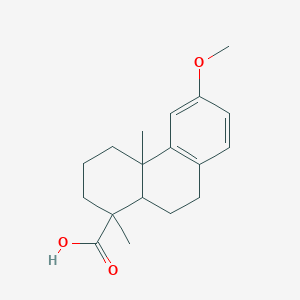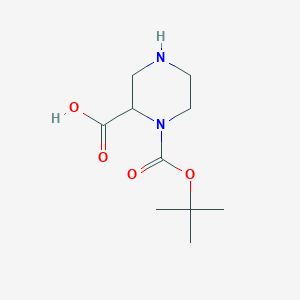
1-Boc-Piperazine-2-carboxylic acid
Übersicht
Beschreibung
1-Boc-Piperazine-2-carboxylic acid is a chemical compound with the empirical formula C10H18N2O4 . It is used in the preparation of (m-phenoxy)phenyl substituted piperazine derivatives and in the synthesis of indazole DNA gyrase inhibitors .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-Boc-Piperazine-2-carboxylic acid consists of a piperazine ring with a carboxylic acid group at the 2-position and a tert-butoxycarbonyl (Boc) group at the 1-position . The molecular weight is 230.26 g/mol .Physical And Chemical Properties Analysis
1-Boc-Piperazine-2-carboxylic acid is a solid with a melting point of 243-247 °C . It has a molecular weight of 230.26 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen
Enantioselective N-acylation
1-Boc-Piperazine-2-carboxylic acid derivatives exhibit potential in enantioselective N-acylation. A study by Hietanen et al. (2011) demonstrated the kinetic resolution of piperazine-2-carboxylic acid through highly enantioselective N-acylation catalyzed by Lipase A from Candida antarctica (Hietanen et al., 2011).
Derivatives Synthesis and Antibacterial Activity
Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine and analyzed their structures. These derivatives showed moderate antibacterial and antifungal activities, indicating their potential in pharmaceutical applications (Kulkarni et al., 2016).
Peptide Carboxyl Group Derivatization
Piperazine-based derivatives are used for the derivatization of carboxyl groups on peptides, enhancing ionization efficiency in mass spectrometry, as explored by Qiao et al. (2011). This application is significant in proteome analysis (Qiao et al., 2011).
Synthesis of Piperazine Libraries
Spencer et al. (2011) focused on synthesizing Boc-protected (piperazin-1-ylmethyl)biaryls, showcasing the versatility of Boc-protected piperazine in the creation of compound libraries (Spencer et al., 2011).
Chemoselective Syntheses of Piperazines
Němečková and Pazdera (2015) reported a simplified protocol for chemoselective syntheses of piperazines substituted at the 1-position. This study highlights the application of 1-Boc-piperazine in chemoselective synthesis (Němečková & Pazdera, 2015).
Enantiomerically Pure Piperazines Synthesis
Jida and Ballet (2018) developed a pathway towards enantiomerically pure 3-substituted piperazines, starting from N-protected amino acids, demonstrating the utility of Boc-protected piperazines in chiral drug synthesis (Jida & Ballet, 2018).
Safety And Hazards
Zukünftige Richtungen
Recent advances in the synthesis of piperazine derivatives suggest potential future directions for research involving 1-Boc-Piperazine-2-carboxylic acid. For instance, the use of Ir III (ppy) 2 (dtbbpy)PF 6 as a promoter under blue light irradiation resulted in the efficient cyclization of piperazine products .
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-7(12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOFEHGMWPHBSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626353 | |
| Record name | 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-Piperazine-2-carboxylic acid | |
CAS RN |
1214196-85-6 | |
| Record name | 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



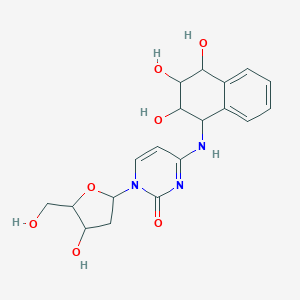
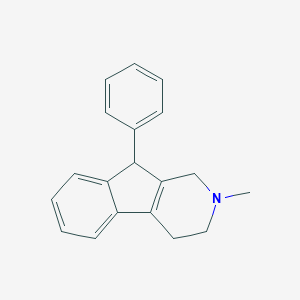
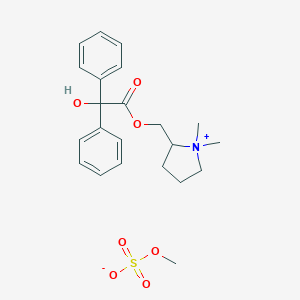
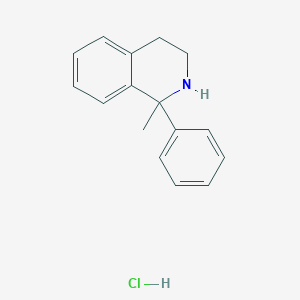
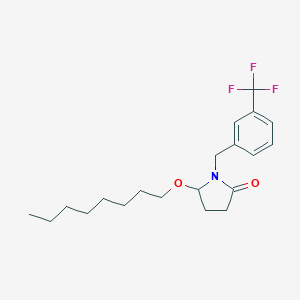
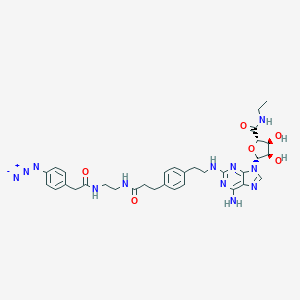
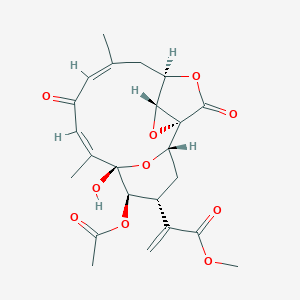
![(1R,6R)-9-methyl-9-azabicyclo[4.2.1]nonan-2-one](/img/structure/B164634.png)
